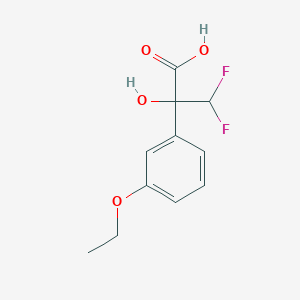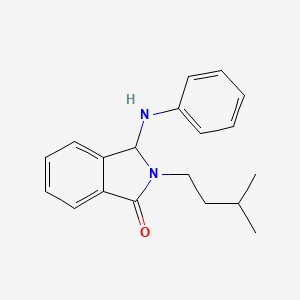
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that combines a phenylamino group with a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of a substituted aniline with a phthalic anhydride derivative under controlled conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the dihydroisoindolone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with proteins, affecting their function. The dihydroisoindolone core may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylbutyl)-3-(phenylamino)-1H-isoindol-1-one: Similar structure but lacks the dihydro component.
3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one: Lacks the 3-methylbutyl group.
2-(3-methylbutyl)-3-(amino)-2,3-dihydro-1H-isoindol-1-one: Has an amino group instead of a phenylamino group.
Uniqueness
The unique combination of the 3-methylbutyl and phenylamino groups in 2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-anilino-2-(3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-13-21-18(20-15-8-4-3-5-9-15)16-10-6-7-11-17(16)19(21)22/h3-11,14,18,20H,12-13H2,1-2H3 |
InChI Key |
CCLHZWNOXNKSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


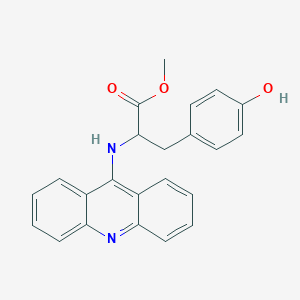
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
![Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate](/img/structure/B12453338.png)
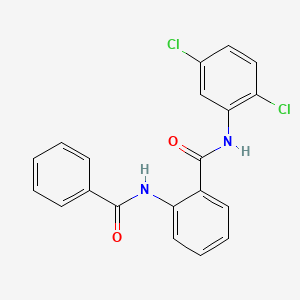
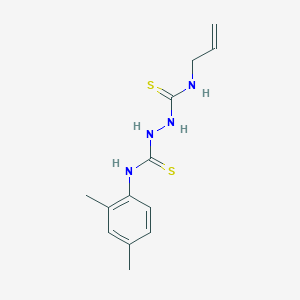
![2-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12453344.png)
![N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide](/img/structure/B12453351.png)
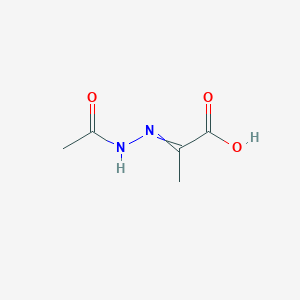
![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)
![(1R,2S)-2-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12453364.png)
![4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B12453370.png)
![N-(4-{N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}phenyl)propanamide](/img/structure/B12453374.png)
![N-{4-[(2-butanoylhydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B12453376.png)
